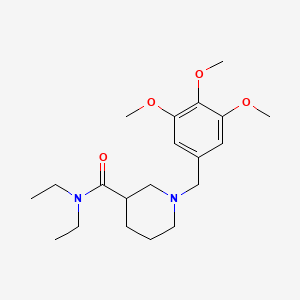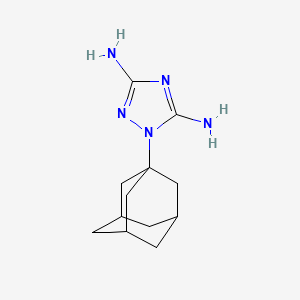
1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as Flurothyl, is a chemical compound that has been widely used in scientific research. Flurothyl is a convulsant drug that is commonly used to induce seizures in laboratory animals. The compound has been studied extensively for its mechanism of action and its potential applications in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through inhibition of the GABA-A receptor. This compound is thought to increase the release of glutamate, which in turn leads to increased neuronal activity and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been found to increase the release of glutamate and other excitatory neurotransmitters, leading to increased neuronal activity and seizure activity. This compound has also been shown to decrease the activity of inhibitory neurotransmitters such as GABA, further contributing to seizure activity.
実験室実験の利点と制限
The main advantage of using 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione in laboratory experiments is its ability to reliably induce seizures in laboratory animals. This allows researchers to study the underlying mechanisms of seizure activity and develop new treatments for these disorders. However, this compound has a number of limitations, including its potential toxicity and the fact that it may not accurately reflect the underlying mechanisms of epilepsy in humans.
将来の方向性
There are a number of future directions for research on 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione. One area of research is the development of new drugs that can modulate the activity of the GABA-A receptor and other neurotransmitter systems involved in seizure activity. Another area of research is the investigation of the potential therapeutic benefits of this compound and other convulsant drugs in the treatment of neurological disorders. Finally, researchers are also exploring new methods for inducing seizures in laboratory animals that may be safer and more effective than this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research to study the mechanisms of epilepsy and other neurological disorders. The compound has been shown to reliably induce seizures in laboratory animals, allowing researchers to study the underlying mechanisms of seizure activity and develop new treatments for these disorders. While this compound has a number of limitations, it remains an important tool in the study of neurological disorders and has the potential to lead to new treatments for these conditions.
合成法
The synthesis of 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione involves the reaction of 4-fluorobenzaldehyde with phenethylamine to form 1-(4-fluorophenyl)-3-phenylpropan-1-amine. This intermediate is then reacted with succinic anhydride to form this compound.
科学的研究の応用
1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study the mechanisms of epilepsy and other neurological disorders. The compound is commonly used to induce seizures in laboratory animals, which allows researchers to study the underlying mechanisms of seizure activity and develop new treatments for these disorders. This compound has also been used to study the effects of various drugs on seizure activity and to investigate the potential therapeutic benefits of these drugs.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-12(13-5-3-2-4-6-13)16-11-17(21)20(18(16)22)15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDCVTBVOYCVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4984830.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
![(1H-indol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4984858.png)
![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)

![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)


![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)

![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4984927.png)